molecular formula C23H27N3O2 B10764731 App-pica

App-pica

Cat. No.: B10764731
M. Wt: 377.5 g/mol
InChI Key: JMCYJVVVJOZORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

App-pica: is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. These compounds interact with the cannabinoid receptors in the brain, producing effects similar to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its potent effects and has been the subject of various scientific studies due to its unique chemical structure and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of App-pica typically involves the reaction of indole or indazole core structures with various substituents to produce the desired cannabinoid. One common method includes the reaction of 1-pentyl-1H-indole-3-carboxylic acid with appropriate amines under controlled conditions to form the carboxamide derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality. The final product is typically purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: App-pica undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

App-pica exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to the modulation of various signaling pathways involved in pain perception, mood regulation, and immune response. The compound’s high affinity for these receptors contributes to its potent effects .

Comparison with Similar Compounds

  • AM2201
  • 5F-AB-PINACA
  • PX-1
  • PX-2

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentylindole-3-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-2-3-9-14-26-16-19(18-12-7-8-13-21(18)26)23(28)25-20(22(24)27)15-17-10-5-4-6-11-17/h4-8,10-13,16,20H,2-3,9,14-15H2,1H3,(H2,24,27)(H,25,28)

InChI Key

JMCYJVVVJOZORS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.